Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate

Description

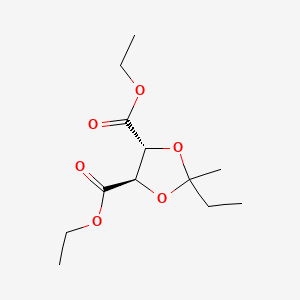

Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate (CAS: 188915-93-7) is a chiral 1,3-dioxolane derivative with a molecular formula of C₁₂H₂₀O₆. Its structure features a central dioxolane ring substituted with ethyl and methyl groups at the 2-position and diethyl ester groups at the 4- and 5-positions. The stereochemical configuration (2alpha,4alpha,5beta) is critical for its physicochemical and biological properties .

This compound is primarily used as a chiral building block in organic synthesis, particularly for enantioselective reactions and the preparation of bioactive molecules. Its synthesis typically involves the acid-catalyzed cyclization of diethyl L-tartrate derivatives with ketones or aldehydes .

Properties

CAS No. |

68572-78-1 |

|---|---|

Molecular Formula |

C12H20O6 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

diethyl (4R,5R)-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate |

InChI |

InChI=1S/C12H20O6/c1-5-12(4)17-8(10(13)15-6-2)9(18-12)11(14)16-7-3/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |

InChI Key |

AYFLBJXOABTRSI-RKDXNWHRSA-N |

Isomeric SMILES |

CCC1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)C |

Canonical SMILES |

CCC1(OC(C(O1)C(=O)OCC)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting dioxolane derivative is then esterified with diethyl carbonate to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for ester exchange reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate is utilized in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as a protecting group for carbonyl compounds.

Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: Used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions at carbonyl sites. The ester groups can undergo hydrolysis, releasing the active dioxolane moiety, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Structural Features

Key Differences :

- Substituents at the 2-position (alkyl vs. aryl) influence steric bulk and electronic properties.

- Stereochemistry dictates optical activity and biological interactions.

Physicochemical Properties

Physical Data

Notes:

Antibacterial and Antifungal Profiles

highlights the bioactivity of structurally related 1,3-dioxolanes:

| Compound (MIC, µg/mL) | S. aureus | E. coli | C. albicans | |

|---|---|---|---|---|

| Dimethyl 2-(2-hydroxyphenyl) | 19.5 | 78 | 39 | |

| Diisopropyl 2-(2-hydroxyphenyl) | 39 | 156 | 78 | |

| Target compound | Not tested | Not tested | Not tested |

Key Insight :

- Aryl-substituted dioxolanes show enhanced activity against Gram-positive bacteria (e.g., S. aureus) due to improved membrane penetration .

- Alkyl-substituted analogs like the target compound may exhibit lower activity but better metabolic stability.

Comparative Analysis

Reactivity Trends

Biological Activity

Diethyl (4R-(2alpha,4alpha,5beta))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C12H18O6

- Molecular Weight : 258.27 g/mol

Structural Representation

The compound features a dioxolane ring with two carboxylate ester groups. Its stereochemistry is defined by the presence of the 4R configuration.

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate cellular responses:

- Cell Viability Assays : Using MTT assays on human cell lines revealed that the compound maintains cell viability at lower concentrations while inducing apoptosis at higher doses.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

In Vivo Studies

In vivo studies in animal models have provided insights into its therapeutic potential:

- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups.

Case Study 1: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound. The results indicated that it effectively reduced lipid peroxidation levels in rat liver homogenates.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2023) assessed the antimicrobial activity against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antimicrobial effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.